molecular formula C6H2Cl2N2O B2797738 2,6-Dichlorooxazolo[4,5-b]pyridine CAS No. 1211529-07-5

2,6-Dichlorooxazolo[4,5-b]pyridine

Cat. No.: B2797738
CAS No.: 1211529-07-5
M. Wt: 189
InChI Key: UXHZPPFUUBFDIP-UHFFFAOYSA-N
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Description

Contextual Placement within Oxazolo[4,5-b]pyridine (B1248351) Chemistry

The oxazolo[4,5-b]pyridine core is a fused heterocyclic system consisting of an oxazole (B20620) ring and a pyridine (B92270) ring. nih.gov This scaffold is of considerable interest due to its presence in a variety of biologically active molecules. researchgate.nettandfonline.comuctm.edu The chemistry of oxazolo[4,5-b]pyridines is rich and varied, with research focusing on the synthesis of the core structure and the functionalization of its substituents. tandfonline.com The parent compound, oxazolo[4,5-b]pyridine, is a mancude organic heterobicyclic parent and an oxazolopyridine. nih.gov

The synthesis of the oxazolo[4,5-b]pyridine skeleton often begins with readily available aminopyridinol or aminopyridine derivatives. tandfonline.com Various synthetic methods have been developed to construct this bicyclic system, reflecting its importance in organic and medicinal chemistry. researchgate.nettandfonline.com The reactivity of substituents on both the carbon and nitrogen atoms of the rings has been extensively studied, allowing for the creation of diverse libraries of compounds. tandfonline.com

Significance of Dihalo-Substituted Azole[4,5-b]pyridine Scaffolds

The introduction of halogen atoms, particularly chlorine, onto the azole[4,5-b]pyridine scaffold significantly influences its chemical reactivity and biological activity. Dihalo-substituted derivatives like 2,6-dichlorooxazolo[4,5-b]pyridine serve as versatile intermediates for further chemical transformations. The chlorine atoms can be readily displaced by a variety of nucleophiles, enabling the introduction of different functional groups at the 2 and 6 positions. This versatility is crucial for the development of structure-activity relationships (SAR) in drug discovery programs. mdpi.com

For instance, the chlorine atoms can be substituted through reactions like the Suzuki cross-coupling, which is a powerful tool for creating carbon-carbon bonds and introducing aryl or heteroaryl substituents. mdpi.com This method has been used to synthesize 2,6-disubstituted imidazo[4,5-b]pyridines, which are structurally related to oxazolo[4,5-b]pyridines and have shown promising antiproliferative activity. mdpi.com The presence of halogens can also enhance the biological activity of the parent scaffold. For example, 5,6-dichloro-substituted imidazo[4,5-b]pyridines have been investigated for their potential as antiproliferative agents. mdpi.com

The general importance of pyridine-based scaffolds in medicinal chemistry is well-established. mdpi.comresearchgate.netnih.gov They are found in numerous FDA-approved drugs and are known to improve pharmacological properties such as potency, metabolic stability, and permeability. nih.gov The addition of halogen atoms to these scaffolds further diversifies their chemical space and potential therapeutic applications.

Overview of Research Trajectories for the Compound

Research involving this compound and related structures is primarily focused on the synthesis of novel derivatives and the evaluation of their biological activities. The compound itself is often used as a starting material or a key intermediate in multi-step synthetic sequences. bldpharm.com

One major research trajectory is the development of new anticancer agents. Various substituted oxazolo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antitumor properties. nih.govtandfonline.com For example, a series of oxazolo[4,5-b]pyridine-based triazoles displayed promising anticancer activities against several human cancer cell lines. tandfonline.com Molecular docking studies have suggested that these compounds may act by inhibiting enzymes like human dihydroorotate (B8406146) dehydrogenase (hDHODH), which is a target for anticancer drugs. tandfonline.com

Another significant area of investigation is the development of antimicrobial agents. researchgate.netrsc.org Substituted oxazolo[4,5-b]pyridine derivatives have shown activity against various bacterial and fungal strains. rsc.org For example, certain derivatives have demonstrated better activity against specific bacterial isolates than the standard antibiotic ampicillin. rsc.org Molecular docking studies have been employed to understand the mechanism of action, with DNA gyrase being a potential target. rsc.org

Furthermore, the oxazolo[4,5-b]pyridine scaffold is being explored for its potential in other therapeutic areas. For instance, derivatives have been investigated as inhibitors of enzymes like GSK-3β and as potential agents for treating dysferlinopathies. researchgate.netmdpi.com The photophysical properties of these compounds are also of interest, suggesting potential applications in materials science. researchgate.net

The synthesis of this compound itself and its functionalized derivatives continues to be an active area of research. bldpharm.com The development of efficient and mild synthetic methods is crucial for accessing a wider range of structurally diverse compounds for biological screening. beilstein-journals.orgbeilstein-journals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHZPPFUUBFDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1OC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211529-07-5
Record name 2,6-dichloro-[1,3]oxazolo[4,5-b]pyridine
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Advanced Synthetic Methodologies for 2,6 Dichlorooxazolo 4,5 B Pyridine and Its Functionalized Derivatives

Direct Synthesis of the Oxazolo[4,5-b]pyridine (B1248351) Core System

The construction of the fundamental oxazolo[4,5-b]pyridine ring system is the initial and crucial step. Various synthetic strategies have been developed to achieve this, ranging from classical condensation reactions to more modern microwave-assisted and catalyst-mediated approaches.

Condensation Reactions with Aminopyridinol Derivatives

A foundational and widely employed method for synthesizing the oxazolo[4,5-b]pyridine core involves the condensation of 2-amino-3-hydroxypyridine (B21099) with various carboxylic acid derivatives. researchgate.net This reaction typically proceeds via the formation of an intermediate amide, which then undergoes intramolecular cyclization to form the oxazole (B20620) ring. The choice of condensing agent and reaction conditions can significantly influence the reaction's efficiency and yield.

Common condensing agents include polyphosphoric acid (PPA) and its trimethylsilyl (B98337) ester (PPSE), which have been successfully used to facilitate the reaction between aminopyridinol derivatives and both aromatic and aliphatic carboxylic acids. clockss.org For instance, heating 2-amino-3-hydroxypyridine with a substituted benzoic acid in the presence of PPA or PPSE can afford the corresponding 2-aryloxazolo[4,5-b]pyridine. clockss.org The reaction conditions, such as temperature and reaction time, are critical and often require optimization for specific substrates.

One-pot synthesis strategies have also been developed. For example, the reaction of 2-amino-3-hydroxypyridine with benzoyl chlorides in the presence of a suitable catalyst can directly yield 2-aryloxazolo[4,5-b]pyridines. researchgate.net This approach avoids the isolation of the intermediate N-(3-hydroxy-2-pyridyl)benzamide, streamlining the synthetic process. researchgate.net

ReactantsCondensing Agent/CatalystProductYield (%)Reference
2-Amino-3-hydroxypyridine, Substituted Benzoic AcidsPolyphosphoric Acid (PPA)2-Aryl-oxazolo[4,5-b]pyridinesModerate to Good clockss.org
2-Amino-3-hydroxypyridine, 4-Cyanobenzoic AcidPolyphosphoric acid trimethylsilyl ester (PPSE)2-(4-Cyanophenyl)oxazolo[4,5-b]pyridine93 clockss.org
2-Amino-3-hydroxypyridine, Benzoyl ChloridesAmino-functionalized SBA-15 (SBA-Pr-NH2)2-Aryloxazolo[4,5-b]pyridinesHigh researchgate.netoiccpress.com

Microwave-Assisted Synthetic Routes for Oxazolo[4,5-b]pyridines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com The synthesis of oxazolo[4,5-b]pyridines has significantly benefited from this technology. researchgate.netoiccpress.com

A notable example is the one-pot, solvent-free synthesis of 2-aryloxazolo[4,5-b]pyridines via the condensation of 2-amino-3-hydroxypyridine and benzoyl chlorides under microwave irradiation. researchgate.netoiccpress.com This method often employs a solid-supported catalyst, such as amino-functionalized SBA-15 (SBA-Pr-NH2), which can be easily recovered and reused. oiccpress.comoiccpress.com The use of microwave irradiation dramatically reduces the reaction time from hours to minutes and often improves the yield of the desired products. researchgate.net

The efficiency of microwave-assisted synthesis makes it an attractive method for the rapid generation of libraries of oxazolo[4,5-b]pyridine derivatives for biological screening. mdpi.com

ReactantsCatalystConditionsKey AdvantagesReference
2-Amino-3-hydroxypyridine, Benzoyl ChloridesSBA-Pr-NH2Microwave irradiation, solvent-freeShort reaction times, high yields, simple work-up, reusable catalyst researchgate.netoiccpress.comoiccpress.com
2-Amino-3-hydroxypyridine, Carboxylic Acids-Microwave-assisted heatingFast production of libraries, moderate to good yields researchgate.netmdpi.com

Catalyst-Mediated Approaches to Oxazolo[4,5-b]pyridine Synthesis

The use of catalysts is central to many modern synthetic methodologies for constructing the oxazolo[4,5-b]pyridine skeleton, offering improved efficiency and selectivity. nih.gov

Silica-supported perchloric acid (HClO₄·SiO₂) has been reported as an efficient catalyst for the one-pot condensation of 2-amino-3-hydroxypyridine with substituted benzoic acids, yielding 2-(phenyl)oxazolo[4,5-b]pyridine derivatives in good yields. nih.govresearchgate.net This heterogeneous catalyst simplifies the work-up procedure as it can be removed by simple filtration.

Furthermore, copper iodide (CuI) has been utilized as a catalyst for the intramolecular C-O bond formation in the synthesis of 2-aminooxazolo[4,5-b]pyridine derivatives in an aqueous medium. This method is notable for its use of water as a solvent, which is environmentally benign.

The development of novel catalytic systems continues to be an active area of research, aiming for even milder reaction conditions and broader substrate scope in the synthesis of oxazolo[4,5-b]pyridines.

CatalystReactantsSolventKey FeaturesReference
Silica-supported perchloric acid (HClO₄·SiO₂)2-Amino-3-hydroxypyridine, Substituted benzoic acids-One-pot synthesis, quantitative yield nih.govresearchgate.net
Copper Iodide (CuI)Functionalized substrates for intramolecular C-O couplingWaterEfficient, environmentally friendly
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)o-aminophenols/o-phenylenediamines, aldehydes-Efficient, homogeneous catalyst dntb.gov.ua

Strategies for Dihalo-Substitution on the Oxazolo[4,5-b]pyridine Nucleus

Introducing two halogen atoms, specifically chlorine, onto the oxazolo[4,5-b]pyridine core to form 2,6-dichlorooxazolo[4,5-b]pyridine is a key transformation for accessing a range of functionalized derivatives. This can be achieved through direct halogenation of a pre-formed oxazolopyridine or by constructing the ring system from dihalo-substituted precursors.

Halogenation Techniques for the Oxazolo[4,5-b]pyridine System

Direct halogenation of the oxazolo[4,5-b]pyridine ring system can be a challenging endeavor due to the potential for multiple reactive sites. However, specific reagents and conditions can be employed to achieve the desired substitution pattern. For instance, the synthesis of 2-chlorooxazolo[4,5-b]pyridine (B1370745) can be accomplished by treating the corresponding oxazol-2(3H)-one with a chlorinating agent like phosphoryl chloride (POCl₃).

Further halogenation at the 6-position of the pyridine (B92270) ring would likely require electrophilic halogenating agents. The specific conditions would need to be carefully controlled to favor substitution at the desired position and avoid unwanted side reactions. The synthesis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one is a known transformation, indicating that halogenation at this position is feasible. sigmaaldrich.com Subsequent conversion of the 2-oxo group to a chloro substituent would then yield the desired 2,6-dihalo product.

Ring-Closing Reactions Utilizing Dihalo-Precursors

An alternative and often more controlled approach to this compound is to start with a pyridine precursor that already contains the desired halogen atoms. A key starting material for this strategy is 2,6-dichloropyridin-3-amine. This compound can then be converted to the corresponding 3-hydroxy derivative, which can subsequently undergo a ring-closing reaction to form the oxazole ring.

Another synthetic route involves the cyclocondensation of 5-bromo-2,3-diaminopyridines with benzaldehyde (B42025) to form 5-bromo-2-phenylimidazo[4,5-b]pyridines, which can then undergo further transformations. mdpi.com While this example leads to an imidazo[4,5-b]pyridine, a similar strategy starting from a diaminopyridine with the appropriate halogenation pattern could potentially be adapted for the synthesis of the corresponding oxazolo[4,5-b]pyridine.

Ring-closing metathesis (RCM) has also been explored for the de novo synthesis of highly substituted pyridines. acs.org This powerful technique could potentially be applied to construct a 2,6-dihalo-substituted pyridine ring, which could then be elaborated to the target oxazolo[4,5-b]pyridine.

Green Chemistry and Sustainable Synthesis Approaches for Functionalized Oxazolo[4,5-b]pyridine Derivatives

In recent years, the principles of green chemistry have become a important driver in the evolution of synthetic organic chemistry, steering research towards the development of more sustainable and environmentally benign methodologies. The synthesis of functionalized oxazolo[4,5-b]pyridine derivatives, a scaffold of significant interest in medicinal chemistry, has benefited from this shift. Researchers are increasingly focusing on strategies that minimize waste, reduce the use of hazardous substances, improve energy efficiency, and utilize renewable resources. Key green approaches in this area include microwave-assisted synthesis, the use of heterogeneous and reusable catalysts, and conducting reactions in solvent-free conditions or in green solvents like water.

One of the most prominent green methodologies employed for the synthesis of oxazolo[4,5-b]pyridines is the use of microwave irradiation. researchgate.netoiccpress.com This technique often leads to a dramatic reduction in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. For instance, the condensation reaction of 2-amino-3-hydroxypyridine with various carboxylic acids can be efficiently achieved through microwave-assisted heating to produce 2-substituted oxazolo[4,5-b]pyridines in moderate to good yields. researchgate.net

A significant advancement in the green synthesis of these derivatives is the one-pot condensation of 2-amino-3-hydroxypyridine and benzoyl chlorides under microwave irradiation in solvent-free conditions, utilizing amino-functionalized SBA-15 (SBA-Pr-NH2) as a basic nanocatalyst. oiccpress.comresearchgate.netoiccpress.com This heterogeneous nanoporous solid catalyst can be easily recovered by simple filtration and reused without a significant loss of its catalytic activity, which is a key advantage for sustainable processes. oiccpress.com The absence of hazardous organic solvents further enhances the green credentials of this method. oiccpress.com

The development and application of reusable, non-toxic, and inexpensive catalysts are central to sustainable synthesis. Several research groups have reported the use of such catalysts for preparing oxazolo[4,5-b]pyridines. Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O) and various bismuth(III) salts have been shown to be effective catalysts for the synthesis of oxazolo[4,5-b]pyridines from 2-amino-3-hydroxypyridine and orthoesters under solvent-free conditions. researchgate.net These protocols are noted for their high conversion rates, very short reaction times, and simple, straightforward procedures. researchgate.net

Another notable example is the use of silica (B1680970) sulfuric acid as a solid acid catalyst. sid.ir This heterogeneous catalyst facilitates the synthesis of oxazolo[4,5-b]pyridines from orthoesters under solvent-free conditions. The key benefits of this approach include mild reaction conditions, high product yields, short reaction times, and the reusability of the catalyst, making the procedure both eco-friendly and economically viable. sid.ir The catalyst can be recovered by filtration and reused multiple times without a significant drop in its activity. sid.ir

The use of water as a green solvent is another important strategy. A highly efficient synthetic protocol for 2-aminooxazolo[4,5-b]pyridine derivatives has been developed using copper iodide as a catalyst in water. This method, which involves an intramolecular C-O bond coupling, is effective for a variety of functionalized substrates, providing good to excellent yields.

These sustainable approaches, which often combine multiple green principles such as microwave assistance, solvent-free conditions, and recyclable catalysis, represent a significant step forward in the synthesis of functionalized oxazolo[4,5-b]pyridine derivatives.

Table 1: Comparison of Green Synthetic Methodologies for Oxazolo[4,5-b]pyridine Derivatives

MethodologyCatalystStarting MaterialsConditionsKey AdvantagesReference
Microwave-Assisted SynthesisPropylphosphonic anhydride (B1165640) (T3P)Aminopyridinols, Carboxylic acidsMicrowave irradiationRapid synthesis, good yields (65-88%) researchgate.net
Microwave-Assisted SynthesisAmino-functionalized SBA-15 (SBA-Pr-NH₂)2-Amino-3-hydroxypyridine, Benzoyl chloridesMicrowave, Solvent-freeHigh yields, short reaction times, reusable catalyst, simple work-up oiccpress.comresearchgate.net
Heterogeneous CatalysisSilica Sulfuric Acid2-Amino-3-hydroxypyridine, OrthoestersSolvent-freeHigh yields, short reaction times, reusable and non-toxic catalyst sid.ir
Heterogeneous CatalysisBi(III) salts (e.g., Bi(TFA)₃, Bi(OTf)₃) or ZrOCl₂·8H₂O2-Amino-3-hydroxypyridine, OrthoestersSolvent-freeHigh conversion, very short reaction times, non-toxic catalysts researchgate.net
Aqueous Medium SynthesisCopper IodideFunctionalized Substrates for Intramolecular C-O CouplingWater (solvent)Use of green solvent, good to excellent yields

Chemical Reactivity and Derivatization of 2,6 Dichlorooxazolo 4,5 B Pyridine

Nucleophilic Substitution Reactions at the Dichloro Positions

The electron-deficient nature of the pyridine (B92270) ring, further enhanced by the fused oxazole (B20620) ring and the two chloro-substituents, facilitates nucleophilic aromatic substitution (SNAr) reactions at the C2 and C6 positions.

Amination and Alkylation Strategies

The chlorine atoms on the 2,6-dichlorooxazolo[4,5-b]pyridine scaffold can be displaced by various nitrogen nucleophiles. Amination reactions, for instance, can be achieved by treating the dichloro compound with primary or secondary amines. These reactions often proceed under thermal conditions or with the assistance of a base to neutralize the HCl generated. The regioselectivity of the substitution can sometimes be controlled by the reaction conditions and the nature of the nucleophile.

Alkylation, introducing carbon-based nucleophiles, can also be performed, although this is generally more challenging via direct nucleophilic substitution compared to cross-coupling methods.

While specific studies on the amination and alkylation of this compound are not extensively detailed in readily available literature, the general reactivity of similar dichloroheterocycles provides a framework for these transformations. For instance, the amination of pyridine N-oxides can be achieved in a one-pot fashion using Ts₂O-t-BuNH₂ followed by deprotection, a method that offers high yields and excellent regioselectivity for the 2-position. mdpi.com

Thiolation and Oxygen Nucleophile Reactions

Displacement of the chloro groups by sulfur and oxygen nucleophiles provides another avenue for derivatization. Thiolation can be accomplished using thiols (R-SH) or their corresponding thiolates (R-S⁻), leading to the formation of thioether derivatives. These reactions are crucial for introducing sulfur-containing moieties into the heterocyclic core.

Similarly, reactions with oxygen nucleophiles such as alcohols or phenols, typically in the presence of a strong base to generate the more reactive alkoxide or phenoxide, can yield the corresponding ether derivatives. For example, in the synthesis of related thiazolo[4,5-b]pyridine (B1357651) derivatives, various nucleophiles have been employed to modify the heterocyclic system. mdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they are widely applied to functionalize halo-heterocycles like this compound.

Suzuki-Miyaura and Related Coupling Processes for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. nih.govnih.gov This reaction can be applied to this compound to introduce aryl, heteroaryl, or alkyl groups at the chloro-positions. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and controlling selectivity, especially when attempting mono- or di-substitution. nih.govwikipedia.org The reactivity order for aryl halides in Suzuki coupling is generally I > Br > Cl, which can sometimes be exploited for selective reactions on molecules with different halogens. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heterocyclic Halides

CatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃Tri-tert-butylphosphonium tetrafluoroborateK₃PO₄Dioxane/H₂O80-100
Pd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/H₂OReflux
[Pd(Allyl)Cl]₂SPhosK₃PO₄THF/H₂O65

This table represents typical conditions for Suzuki-Miyaura couplings and may require optimization for the specific substrate this compound.

Buchwald-Hartwig and Related Coupling Processes for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. libretexts.orgorganic-chemistry.org This method is often preferred over traditional nucleophilic substitution for its milder conditions and broader substrate scope. wuxiapptec.com It allows for the coupling of this compound with a wide variety of primary and secondary amines, as well as other nitrogen-containing compounds. The reaction typically employs a palladium precursor, a phosphine (B1218219) ligand, and a base. libretexts.orgorganic-chemistry.org The choice of ligand is crucial and has been extensively developed to expand the reaction's scope and efficiency. nih.gov

Table 2: Common Ligands and Conditions for Buchwald-Hartwig Amination

Palladium SourceLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosNaOtBuToluene80-110
Pd(OAc)₂BINAPCs₂CO₃Toluene100
[Pd(cinnamyl)Cl]₂DavePhosK₃PO₄Dioxane80-100

This table illustrates common conditions for Buchwald-Hartwig amination that can be adapted for this compound.

Palladium-Catalyzed Arylation

Palladium-catalyzed direct C-H arylation is an increasingly important method for forming C-C bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. beilstein-journals.org While this reaction typically involves the coupling of a C-H bond with an aryl halide, related palladium-catalyzed arylations, such as the Heck, Sonogashira, and Stille reactions, can also be used to functionalize this compound. For instance, a palladium catalyst can facilitate the arylation of pyridine derivatives to synthesize fused heterocyclic compounds. beilstein-journals.org The specific conditions, including the choice of palladium catalyst and ligands, are key to the success of these transformations. nih.gov

Electrophilic Aromatic Substitution Patterns of the Pyridine Ring

The reactivity of the pyridine ring in this compound towards electrophilic aromatic substitution (SEAr) is significantly attenuated. This low reactivity is a cumulative result of the inherent electronic properties of the pyridine nucleus, compounded by the electronic effects of the fused oxazole ring and the chloro substituents.

Generally, the pyridine ring is substantially less reactive towards electrophiles than benzene. wikipedia.org The high electronegativity of the nitrogen atom withdraws electron density from the aromatic system, deactivating it towards attack by electrophiles. uoanbar.edu.iq Furthermore, under the acidic conditions often required for SEAr reactions (such as nitration or sulfonation), the pyridine nitrogen is readily protonated. wikipedia.org This forms a pyridinium (B92312) cation, which further intensifies the deactivation of the ring, making substitution nearly impossible under standard conditions. wikipedia.org

In the case of this compound, this deactivation is amplified:

Fused Oxazole Ring: The oxazole moiety, particularly its electronegative oxygen and nitrogen atoms, also exerts an electron-withdrawing effect on the fused pyridine ring.

Dichloro Substituents: The two chlorine atoms at positions 2 and 6 are electronegative and withdraw electron density from the pyridine ring via the inductive effect (-I effect), further deactivating it.

Should an electrophilic substitution reaction be forced to occur under extremely vigorous conditions, the position of attack is governed by the stability of the intermediate cationic σ-complex (also known as a Wheland intermediate or benzenium ion). uoanbar.edu.iqlibretexts.org Attack at the C-3 or C-5 positions of the pyridine ring is generally favored over attack at C-2, C-4, or C-6 because it avoids placing a positive charge on the already electron-deficient nitrogen atom. uoanbar.edu.iq For this compound, the available positions for substitution on the pyridine core are C-3 and C-5. The electronic landscape suggests that any potential electrophilic attack would preferentially occur at these positions.

To circumvent the extreme deactivation of the pyridine ring, an alternative strategy involves N-oxidation of the pyridine nitrogen to form the corresponding pyridine N-oxide. The N-oxide group is activating and ortho-, para-directing, which would facilitate electrophilic attack. The oxide could then be removed in a subsequent reduction step. wikipedia.org

Acid-Base Properties and Protonation Equilibria of the Oxazolo[4,5-b]pyridine (B1248351) System

The oxazolo[4,5-b]pyridine scaffold possesses basic properties due to the presence of lone pairs of electrons on the nitrogen atoms of both the pyridine and oxazole rings. researchgate.net Consequently, these compounds can act as bases in the presence of acids, forming cationic species through protonation. The specific site of protonation and the equilibrium dynamics are highly dependent on the nature of the substituents attached to the heterocyclic system and the solvent environment. researchgate.netacs.org

Studies on various derivatives of oxazolo[4,5-b]pyridine reveal that protonation can occur at either the pyridine nitrogen (N-4) or the oxazole nitrogen (N-1). The introduction of electron-donating or electron-withdrawing groups influences the electron density at each nitrogen atom, thereby affecting its basicity and the site of protonation. researchgate.net For instance, in 2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine, protonation is a complex process that can result in the formation of a bication. researchgate.net

Table 1: Protonation Behavior of Representative Oxazolo[4,5-b]pyridine Derivatives

Compound/SystemProtonation Site(s)ObservationsReference
2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridineComplex, can form a bicationThe protonation centers differ depending on the substituent. The compound behaves as a base in water-acetonitrile solutions, forming fluorescing cations. researchgate.net
2-(3'-Hydroxy-2'-pyridyl)benzimidazole (related system)Pyridyl nitrogen and benzimidazole (B57391) nitrogenUpon excitation in acidic solution, the acidity of the hydroxyl group and the basicity of the pyridyl nitrogen both increase. acs.org
General Oxazolo[4,5-b]pyridine derivativesPyridine nitrogen (N-4) or Oxazole nitrogen (N-1)The presence of strong basic and electron-deficient pyridine ring makes these systems distinct. Acid-base properties are a key area of investigation. researchgate.net

Intramolecular Rearrangements and Cyclization Pathways

The this compound scaffold has the potential to undergo various intramolecular reactions, including rearrangements and cyclizations, which are common pathways for the synthesis and modification of heterocyclic systems.

Intramolecular Rearrangements: While specific studies on the intramolecular rearrangements of this compound are not extensively documented, related heterocyclic systems provide insight into potential transformations. For example, the base-promoted Boulton–Katritzky rearrangement is a known process for isoxazolo[4,5-b]pyridine (B12869654) derivatives, which are structural isomers of oxazolopyridines. nih.govbeilstein-journals.org This type of rearrangement involves the opening and re-cyclization of the five-membered ring. It is conceivable that under specific conditions, the oxazolo[4,5-b]pyridine ring system could undergo analogous skeletal reorganizations.

Cyclization Pathways: The synthesis of fused heterocyclic systems often relies on intramolecular cyclization reactions. The chlorine atoms in this compound can function as leaving groups in intramolecular nucleophilic substitution reactions. If a suitable nucleophilic side chain were introduced at the C-3 or C-5 position, it could displace one of the adjacent chloro groups to form a new fused ring.

For example, the synthesis of various oxazolo[5,4-b]pyridine (B1602731) derivatives has been achieved through the intramolecular heterocyclization of 3-aminopyridine-2(1H)-ones. buketov.edu.kz This highlights the utility of intramolecular cyclization as a key strategy. In a hypothetical scenario for this compound, introducing a substituent with a terminal amine or hydroxyl group at the C-5 position could potentially lead to an intramolecular cyclization via nucleophilic displacement of the chlorine atom at C-6, resulting in a tricyclic system. The feasibility and outcome of such cyclizations would depend on factors like ring strain in the transition state and the final product. mdpi.com

Spectroscopic Characterization and Advanced Structural Elucidation of Oxazolo 4,5 B Pyridine Compounds

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive technique for determining the precise three-dimensional structure of a molecule in its solid, crystalline form. This powerful analytical method yields detailed information regarding bond lengths, bond angles, and torsional angles, defining the molecule's conformation. Furthermore, it reveals intermolecular interactions and the packing arrangement of molecules within the crystal lattice.

For 2,6-dichlorooxazolo[4,5-b]pyridine, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its planar, fused-ring structure. It would allow for precise measurement of the carbon-chlorine, carbon-nitrogen, and carbon-oxygen bond lengths, offering insight into the electronic effects of the electron-withdrawing chlorine substituents on the aromatic system. While specific crystallographic data for this compound is not available in the surveyed literature, analysis of related structures, such as bis(pyridine)silver(I) perchlorate (B79767) complexes, demonstrates the utility of this technique in resolving complex structures and intermolecular connections, like Ag-O and Ag-N coordination. mdpi.com

Table 1: Potential Information Obtainable from X-ray Crystallography of this compound

ParameterDescriptionSignificance
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the crystal's repeating unit.Defines the basic crystal system and packing dimensions.
Space Group The symmetry elements present in the crystal lattice.Provides insight into the molecular symmetry and packing efficiency.
Bond Lengths The distances between the centers of bonded atoms (e.g., C-Cl, C=N, C-O).Reveals the nature of chemical bonds (single, double, aromatic) and electronic delocalization.
Bond Angles The angles formed by three connected atoms (e.g., C-N-C, O-C=N).Determines the local geometry and steric strain within the molecule.
Torsional Angles The dihedral angles describing the rotation around a chemical bond.Confirms the planarity of the fused heterocyclic ring system.
Intermolecular Interactions Non-covalent forces such as π-π stacking or halogen bonding.Explains the solid-state packing and influences physical properties like melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure of molecules in solution. libretexts.org It provides detailed information about the chemical environment, connectivity, and number of unique nuclei, primarily ¹H and ¹³C.

For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the two protons on the pyridine (B92270) ring. These protons at the C4 and C5 positions would constitute an AX or AB spin system, appearing as a pair of doublets due to coupling with each other (ortho-coupling). organicchemistrydata.org The chemical shifts for these protons are anticipated in the aromatic region, influenced by the electron-withdrawing nature of the adjacent nitrogen atom and the chloro-substituents. For comparison, the protons on the pyridine ring of the related compound 2,6-bis(1,3-oxazolin-2-yl)pyridine appear in this region. researchgate.net

The ¹³C NMR spectrum would display six distinct signals, one for each unique carbon atom in the heterocyclic framework. The chemical shifts would be indicative of their local electronic environment. Carbons bonded to electronegative atoms like chlorine, oxygen, and nitrogen are expected to be deshielded and resonate at a lower field (higher ppm value).

Table 2: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H 8.0 - 8.5DoubletH-4 or H-5
¹H 7.6 - 8.1DoubletH-5 or H-4
¹³C 160 - 165SingletC-2 (Oxazole)
¹³C 150 - 155SingletC-6 (Pyridine-Cl)
¹³C 145 - 150SingletC-7a (Bridgehead)
¹³C 140 - 145SingletC-3a (Bridgehead)
¹³C 120 - 125SingletC-4 or C-5
¹³C 115 - 120SingletC-5 or C-4

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups and probe the vibrational modes within a molecule. These methods are based on the principle that chemical bonds vibrate at specific, quantized frequencies.

The IR and Raman spectra of this compound would be characterized by vibrations originating from the fused oxazolo[4,5-b]pyridine (B1248351) core. Key expected bands include:

C=N and C=C Ring Stretching: Strong absorptions in the 1600-1400 cm⁻¹ region are characteristic of aromatic heterocyclic rings. elixirpublishers.com

Ring Breathing Modes: The Raman spectrum of pyridine-containing compounds is often dominated by intense ring breathing modes around 1000 cm⁻¹. researchgate.netnih.gov

C-O Stretching: Vibrations associated with the C-O-C linkage of the oxazole (B20620) ring would appear in the fingerprint region.

C-Cl Stretching: The carbon-chlorine stretching vibrations are typically found at lower frequencies (800-600 cm⁻¹).

C-H Bending: Out-of-plane C-H bending modes for the adjacent protons on the pyridine ring would also be present.

The combination of IR and Raman spectroscopy provides complementary information due to different selection rules, allowing for a more complete assignment of the molecule's vibrational modes. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopic Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
C=N / C=C Ring Stretch1600 - 1400IR, Raman
Oxazole Ring C-O Stretch1250 - 1020IR
Pyridine Ring Breathing~1000Raman (strong)
C-Cl Stretch800 - 600IR, Raman

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provide insights into the electronic structure and transitions within a molecule.

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, arising from π→π* electronic transitions within the conjugated aromatic system. Studies on related 2,6-disubstituted pyridine-oxazole ligands show intense absorption maxima around 280 nm. uminho.pt The exact position and intensity of these bands are influenced by the substituents and the solvent environment.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. The fluorescence properties of the oxazolo[4,5-b]pyridine core are highly sensitive to substitution. researchgate.net While some derivatives are strongly fluorescent, the presence of heavy atoms like chlorine in this compound could potentially quench fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state. Experimental investigation would be required to determine its specific emission properties, including the emission maximum and fluorescence quantum yield.

Table 4: Expected Electronic Spectroscopy Properties

PropertyExpected ObservationSignificance
UV-Vis λmax ~270 - 300 nmCorresponds to the energy of π→π* electronic transitions in the conjugated system.
Molar Absorptivity (ε) High (>10,000 M⁻¹cm⁻¹)Indicates a high probability of the electronic transition occurring.
Fluorescence Potentially weak or quenchedThe presence of chlorine atoms may reduce fluorescence efficiency.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and to deduce structural information from the molecule's fragmentation pattern.

For this compound (Molecular Formula: C₆H₂Cl₂N₂O), the calculated molecular weight is approximately 189.00 g/mol . bldpharm.com The most telling feature in its mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks:

M⁺: The peak for the molecule containing two ³⁵Cl atoms.

[M+2]⁺: The peak for the molecule with one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: The peak for the molecule with two ³⁷Cl atoms.

The relative intensity ratio of these peaks would be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms. Common fragmentation pathways in electron ionization (EI) mass spectrometry could include the loss of a chlorine atom ([M-Cl]⁺), the loss of CO, or cleavage of the heterocyclic rings. The observation of dehalogenated products is a known fragmentation pathway for similar halogenated imidazo[4,5-b]pyridines. mdpi.com

Table 5: Predicted Mass Spectrometry Data for this compound

Ion (m/z)FormulaDescription
188 / 190 / 192[C₆H₂Cl₂N₂O]⁺Molecular ion cluster (M, M+2, M+4)
153 / 155[C₆H₂ClN₂O]⁺Fragment from loss of one Cl atom
160 / 162 / 164[C₅H₂Cl₂N₂]⁺Fragment from loss of CO

Computational and Theoretical Studies on Oxazolo 4,5 B Pyridine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering a microscopic view of the electronic characteristics that govern the behavior of molecules. For the 2,6-dichlorooxazolo[4,5-b]pyridine system and its derivatives, these methods are crucial for predicting a range of properties from electronic structure to spectroscopic signatures.

Density Functional Theory (DFT) stands as a widely used computational method for investigating the electronic properties of molecular systems due to its favorable balance of accuracy and computational cost. DFT calculations have been instrumental in characterizing the electronic structure, reactivity, and potential interactions of oxazolo[4,5-b]pyridine (B1248351) derivatives.

For instance, in a study of 2-pyridyl-oxazolo[4,5-b]pyridine, DFT calculations were employed to understand its inhibitive properties, where the electronic structure plays a key role in the molecule's interaction with metal surfaces. acs.org The calculations help in identifying the sites within the molecule that are most likely to donate or accept electrons, which is crucial for predicting how the molecule will interact with other substances. acs.org

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides further details on charge distribution, intramolecular interactions, and the nature of chemical bonds. bohrium.combohrium.com Frontier Molecular Orbital (FMO) analysis, focusing on HOMO and LUMO, helps in understanding and predicting the reactivity of these molecules in various chemical reactions. bohrium.combohrium.com

The following table showcases representative electronic properties calculated using DFT for a related oxazolo[4,5-b]pyridine derivative, illustrating the type of data generated from such studies.

PropertyCalculated ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating ability.
LUMO Energy -1.2 eVIndicates electron-accepting ability.
Energy Gap (HOMO-LUMO) 5.3 eVRelates to chemical reactivity and stability.
Dipole Moment 3.5 DMeasures the polarity of the molecule.

Note: The values in this table are illustrative and based on typical ranges found in computational studies of similar heterocyclic systems.

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are powerful tools for predicting spectroscopic data. These methods can calculate various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, with a high degree of accuracy.

For oxazolo[4,5-b]pyridine systems, ab initio calculations can predict the ¹H and ¹³C NMR spectra. This is achieved by calculating the magnetic shielding tensors for each nucleus. The predicted spectra can then be compared with experimental data to confirm the molecular structure or to help in the assignment of experimental signals.

Similarly, these methods can compute the vibrational frequencies and their corresponding intensities, which directly correlate with the peaks observed in an IR spectrum. This computational approach is invaluable for identifying functional groups and understanding the vibrational modes of the molecule. While specific ab initio studies on this compound are not extensively documented in publicly available literature, the methodology is well-established for a wide range of heterocyclic compounds. bohrium.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the conformational changes and intermolecular interactions of molecules over time. dovepress.com This technique is particularly useful for understanding how molecules like this compound behave in different environments, such as in solution or in proximity to a biological target.

MD simulations can reveal the preferred conformations of the oxazolo[4,5-b]pyridine ring system and any flexible side chains. By simulating the molecule's movement, researchers can identify stable and low-energy conformations, which are crucial for understanding its biological activity and interactions with other molecules. mdpi.com For example, MD simulations have been used to study the conformational flexibility of pyridine (B92270) derivatives when interacting with protein active sites. nih.govmdpi.com

Reaction Mechanism Elucidation using Computational Methods

Computational methods are powerful for mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. For this compound, these methods can be used to study various reactions, such as nucleophilic aromatic substitution at the chlorinated positions.

By calculating the energies of reactants, transition states, and products, chemists can determine the most likely reaction pathways and predict reaction rates. For example, computational studies can investigate the stepwise mechanism of a substitution reaction, identifying the intermediates and the energy barriers for each step. This level of detail is often difficult to obtain through experimental means alone. A study on 2-pyridyl-azoles, including an oxazolo[4,5-b]pyridine derivative, utilized computational methods to analyze rotation barriers, providing insights into the molecule's dynamic behavior which can influence its reactivity. acs.org

Theoretical Prediction of Substitution Effects on Molecular Properties

A significant advantage of computational chemistry is its ability to predict how modifying a molecule's structure will affect its properties. By systematically changing the substituents on the this compound core in silico, researchers can explore a vast chemical space without the need for extensive synthesis.

The following table illustrates the predicted effect of different types of substituents on key molecular properties of a hypothetical oxazolo[4,5-b]pyridine core.

Substituent TypeEffect on HOMO EnergyEffect on LUMO EnergyPredicted Impact on Reactivity
Electron-Donating (e.g., -OCH₃) IncreasesRelatively small changeMore susceptible to electrophilic attack.
Electron-Withdrawing (e.g., -NO₂) DecreasesDecreasesMore susceptible to nucleophilic attack.

This table presents generalized trends based on established principles of physical organic chemistry and computational studies on substituted aromatic systems.

Role of 2,6 Dichlorooxazolo 4,5 B Pyridine As a Versatile Synthetic Building Block

Precursor in Complex Heterocycle Synthesis

The dichlorinated nature of 2,6-dichlorooxazolo[4,5-b]pyridine makes it an excellent starting material for the construction of more elaborate heterocyclic systems. The chlorine atoms at the 2 and 6 positions act as leaving groups, enabling a variety of substitution reactions to introduce new functional groups and build upon the core structure.

Assembly of Polycyclic and Fused Heterocyclic Systems

The oxazolo[4,5-b]pyridine (B1248351) core is a key component in the synthesis of polycyclic and fused heterocyclic systems. These complex structures are of significant interest in medicinal chemistry and materials science. The synthesis of these systems often involves the annulation of additional rings onto the oxazolo[4,5-b]pyridine framework. For instance, the intramolecular C–H arylation of pyridine (B92270) derivatives using a palladium catalyst is a powerful method for creating fused heteroaromatic compounds. beilstein-journals.org This approach allows for the construction of intricate molecular architectures that are otherwise difficult to access.

Various synthetic strategies are employed to build upon the oxazolo[4,5-b]pyridine scaffold. These methods can be broadly categorized into:

Annulation of an isoxazole (B147169) fragment to a pyridine ring. beilstein-journals.orgresearchgate.net

Annulation of a pyridine ring to a functionalized isoxazole core. beilstein-journals.orgresearchgate.net

Synthesis from readily available 3-nitropyridines. beilstein-journals.orgresearchgate.net

The development of novel tetracyclic imidazo[4,5-b]pyridine derivatives highlights the potential of this scaffold in creating complex, biologically active molecules. irb.hr The strategic introduction of amino side chains at various positions on the tetracyclic skeleton has been shown to significantly influence their antiproliferative activity. irb.hr

Divergent Synthesis of Chemical Libraries

Divergent synthesis is a powerful strategy for generating a wide array of structurally distinct molecules from a common starting material. beilstein-journals.org this compound is an ideal substrate for such approaches due to the differential reactivity of its two chlorine atoms. By carefully controlling reaction conditions, chemists can selectively functionalize one chlorine atom over the other, leading to a branching point in the synthetic pathway. mdpi.com This allows for the creation of diverse chemical libraries with a variety of substituents at the 2 and 6 positions. beilstein-journals.orgresearchgate.net

For example, a stepwise substitution of the chlorine atoms can be achieved. The first substitution can be carried out under milder conditions, followed by a second, more forcing reaction to replace the remaining chlorine. This sequential functionalization enables the introduction of two different nucleophiles, thereby increasing the diversity of the resulting library. The synthesis of 2,6-bis(hetaryl)pyridines from 2,6-dicyano-4-pyrone illustrates a similar concept of building complex structures from a versatile precursor. nih.gov

Application in Coordination Chemistry as a Ligand Precursor

The oxazolo[4,5-b]pyridine scaffold, and its derivatives, are valuable precursors for the synthesis of ligands used in coordination chemistry. The nitrogen atoms within the heterocyclic system can coordinate to metal ions, forming stable metal complexes with interesting properties and potential applications in catalysis and materials science.

Synthesis of Metal Complexes Featuring Oxazolo[4,5-b]pyridine Scaffolds

The synthesis of metal complexes with oxazolo[4,5-b]pyridine-based ligands often involves the reaction of a suitable derivative with a metal salt. The nitrogen atoms of the pyridine and oxazole (B20620) rings can act as coordination sites. The specific coordination mode can be influenced by the substituents on the oxazolo[4,5-b]pyridine core and the nature of the metal ion. For example, pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- acts as a tridentate ligand, coordinating through the central pyridine nitrogen and the two oxazoline (B21484) nitrogens to form a rigid pincer-type environment around the metal center. smolecule.com

Ligand Design Principles and Coordination Modes

The design of ligands based on the oxazolo[4,5-b]pyridine scaffold allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. By introducing different substituents at various positions on the heterocyclic ring system, chemists can modulate the ligand's coordination behavior and, consequently, the properties of the metal complex.

The imidazo[1,5-a]pyridinic skeleton, a related heterocyclic system, serves as a versatile ligand with adjustable coordination motifs suitable for mono-, di-, and tritopic coordination sites. unito.it This adaptability makes it a promising precursor for supramolecular designs. unito.it Similarly, the oxazolo[4,5-b]pyridine framework can be modified to create polydentate ligands capable of forming binuclear or polynuclear metal complexes.

Development of Advanced Materials with Oxazolo[4,5-b]pyridine Moieties

The unique photophysical and electronic properties of the oxazolo[4,5-b]pyridine scaffold make it an attractive component for the development of advanced materials. These materials can have applications in fields such as electronics, optoelectronics, and sensing.

The introduction of electron-withdrawing or electron-donating groups into the oxazolo[4,5-b]pyridine molecule can significantly alter its fluorescence behavior, leading to an increase in both the ground and excited state dipole moments. researchgate.net The resulting fluorescence often exhibits a strong charge-transfer character. researchgate.net This tunability of photophysical properties is a key advantage in the design of new fluorescent dyes and probes.

Furthermore, the ability of oxazolo[4,5-b]pyridine derivatives to form stable metal complexes opens up possibilities for creating luminescent materials. Coordination compounds based on 2,6-bis(azolyl)pyridines, for example, are actively used as luminescent materials and as dyes in dye-sensitized solar cells. nih.gov The development of such materials from oxazolo[4,5-b]pyridine precursors is an active area of research.

Emerging Research Perspectives and Challenges in 2,6 Dichlorooxazolo 4,5 B Pyridine Chemistry

Novel Synthetic Methodologies and Catalyst Development

The synthesis of the oxazolo[4,5-b]pyridine (B1248351) core typically involves the cyclization of a 2-amino-3-hydroxypyridine (B21099) derivative. researchgate.netclockss.org Traditional methods often rely on harsh conditions, such as high temperatures and strong acids like polyphosphoric acid (PPA). clockss.org However, recent advancements are paving the way for milder and more efficient synthetic routes.

One promising approach is the use of supported catalysts. For instance, silica-supported perchloric acid (HClO₄·SiO₂) has been effectively used for the one-pot synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives from 2-amino-3-hydroxypyridine and substituted benzoic acids under ambient conditions. nih.govresearchgate.net This method offers advantages such as high conversion rates, simple workup procedures, and the potential for catalyst reuse. researchgate.net The application of such a system to the synthesis of 2,6-dichlorooxazolo[4,5-b]pyridine could involve the condensation of a suitably substituted 2-amino-3-hydroxy-6-chloropyridine with a chlorinated carboxylic acid derivative.

Furthermore, the development of novel catalytic systems, including transition metal complexes and organocatalysts, is a key area of research for heterocyclic synthesis. numberanalytics.com For the construction of the oxazolo[4,5-b]pyridine skeleton, catalysts that can facilitate the cyclization under milder conditions would be highly valuable, particularly to avoid potential decomposition or side reactions associated with the dichloro-substituted pyridine (B92270) ring.

A potential synthetic route to this compound could start from 2-amino-6-chloro-3-hydroxypyridine. The subsequent cyclization to form the oxazole (B20620) ring could be achieved through condensation with a suitable C1 synthon, a reaction that could be optimized through the development of specific catalysts.

Exploration of Underutilized Reactivity Pathways

The reactivity of this compound is expected to be dominated by the electrophilic nature of the dichloropyridine ring and the potential for nucleophilic substitution at the two chlorine-bearing carbon atoms. The electron-withdrawing nature of the pyridine nitrogen and the two chlorine atoms likely renders the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). nih.gov

The differential reactivity of the two chlorine atoms presents a significant opportunity for selective functionalization. The chlorine at the 6-position is analogous to the 4-position of pyridine, which is known to be highly reactive towards nucleophiles. The chlorine at the 2-position of the oxazole ring, while attached to the pyridine core, may exhibit different reactivity. A systematic study of the reaction of this compound with a variety of nucleophiles (e.g., amines, thiols, alkoxides) under different conditions would be crucial to map its reactivity profile.

Furthermore, the oxazole ring itself can participate in various reactions. For instance, electrophilic substitution at the thiophene (B33073) ring of 2-(2-thienyl)oxazolo[4,5-b]pyridine has been shown to occur exclusively at the 5-position of the thiophene. sci-hub.st While the pyridine ring in this compound is electron-deficient, the potential for electrophilic attack on the oxazole ring under specific conditions should not be dismissed.

Cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the functionalization of halogenated heterocycles. numberanalytics.com The application of these methods to this compound could enable the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, at the 2- and 6-positions. The challenge will lie in achieving selective coupling at one of the two chloro-positions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of heterocyclic compounds is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. nih.govspringerprofessional.dechim.it These technologies offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for rapid library synthesis. numberanalytics.comchim.it

For the synthesis of this compound and its derivatives, flow chemistry could be particularly advantageous. The precise control over reaction parameters such as temperature, pressure, and reaction time can be crucial for optimizing the yield and purity of the target compounds, especially when dealing with potentially unstable intermediates or exothermic reactions. nih.gov A multi-step flow process could be envisioned for the synthesis, starting from simple precursors and culminating in the final derivatized products. chim.it

Automated synthesis platforms can be integrated with flow reactors to enable the high-throughput synthesis of a library of this compound derivatives. nih.govresearchgate.net By systematically varying the building blocks and reagents, a diverse set of compounds can be rapidly generated for screening in drug discovery or materials science applications. This approach would be invaluable for exploring the structure-activity relationships of this class of compounds.

The table below illustrates a hypothetical automated synthesis workflow for the derivatization of this compound.

StepProcessTechnologyPotential Advantage
1Synthesis of this compoundFlow ReactorImproved yield and safety
2Nucleophilic Aromatic SubstitutionAutomated Liquid Handler & Flow ReactorRapid screening of nucleophiles
3Cross-Coupling ReactionsAutomated Synthesis PlatformHigh-throughput library generation
4PurificationAutomated HPLCHigh-purity compounds for screening

Advanced Characterization Techniques for Complex Derivatized Systems

The structural elucidation of novel this compound derivatives will rely heavily on advanced spectroscopic techniques. While standard one-dimensional ¹H and ¹³C NMR are fundamental, the complexity of some derivatized systems will necessitate the use of two-dimensional NMR techniques. researchgate.netipb.pt These include COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments, which are essential for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule.

For halogenated compounds, solid-state NMR spectroscopy can be a powerful tool to probe the local environment of the halogen atoms. acs.org Specifically, ³⁵Cl and ³⁷Cl solid-state NMR could provide valuable information about the electronic environment of the chlorine atoms in this compound and its derivatives.

Mass spectrometry (MS) is another indispensable technique for the characterization of these compounds. numberanalytics.com High-resolution mass spectrometry (HRMS) will be crucial for confirming the elemental composition of newly synthesized molecules. Advanced MS techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are well-suited for the analysis of complex reaction mixtures and the detection of reactive intermediates. numberanalytics.com

The table below outlines key characterization techniques and their specific applications for this class of compounds.

TechniqueApplicationInformation Gained
1D & 2D NMRStructural ElucidationConnectivity of atoms, stereochemistry
Solid-State NMRProbing Halogen EnvironmentElectronic structure around chlorine atoms
High-Resolution MSElemental CompositionConfirmation of molecular formula
Tandem MS (MS/MS)Fragmentation AnalysisStructural information from fragmentation patterns

Theoretical Frameworks for Predicting Novel Reactivity and Applications

Computational chemistry and theoretical frameworks are poised to play a pivotal role in guiding the exploration of this compound chemistry. nih.govrsc.org Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, including its molecular orbital energies, charge distribution, and electrostatic potential. nih.govjchemrev.com

These theoretical insights can be used to predict the reactivity of this compound towards various reagents. For example, by calculating the Fukui functions or the energies of the lowest unoccupied molecular orbital (LUMO), the most likely sites for nucleophilic attack can be identified. rsc.org This predictive capability can help in designing more efficient and selective synthetic routes.

Furthermore, computational methods can be used to screen for potential applications of this compound derivatives. Molecular docking studies, for instance, can predict the binding affinity of these compounds to biological targets, thereby guiding the design of new drug candidates. tandfonline.comrjeid.com Similarly, theoretical calculations of photophysical properties could help in identifying derivatives with potential applications in materials science, such as in organic light-emitting diodes (OLEDs).

The synergy between theoretical predictions and experimental validation will be crucial for unlocking the full potential of the this compound scaffold. nih.gov

Q & A

Basic Question: How can researchers optimize the synthesis of 2,6-Dichlorooxazolo[4,5-b]pyridine to improve yield and purity?

Methodological Answer:
Synthetic optimization often involves selecting efficient chlorination agents and reaction conditions. For oxazolo-pyridine derivatives, Vilsmeier reagents (e.g., POCl₃/DMF) are effective for introducing chlorine atoms at specific positions due to their electrophilic substitution capabilities . Phase-transfer catalysis (PTC) can also enhance regioselectivity, as demonstrated in the synthesis of imidazo[4,5-b]pyridine derivatives using dibromomethane under PTC conditions . Key steps include:

  • Monitoring reaction progress via TLC or HPLC.
  • Purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization .
  • Characterizing intermediates using ¹H/¹³C NMR and mass spectrometry to confirm structural fidelity .

Basic Question: What spectroscopic and computational methods are recommended for characterizing this compound?

Methodological Answer:
A multi-technique approach ensures accurate structural elucidation:

  • NMR Spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve fused-ring proton environments .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions, as applied to imidazo[4,5-b]pyridine derivatives .
  • Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., hydrogen bonds, halogen contacts) to explain stability and reactivity .
  • DFT Calculations : Compare experimental geometries with optimized structures to validate electronic properties .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound derivatives?

Methodological Answer:
SAR studies should systematically modify substituents and assess functional outcomes:

  • Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) at positions 2 and 6 to modulate electronic effects .
  • Biological Assays : Test antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) and compare with normal cells (e.g., HEK293) to assess selectivity .
  • Mechanistic Profiling : Use computational docking (e.g., AutoDock) to predict binding affinity for targets like kinases or DNA topoisomerases .
  • Antioxidant Screening : Employ DPPH/ABTS assays to evaluate radical scavenging capacity, correlating results with electrochemical data .

Advanced Question: What strategies resolve contradictions between computational predictions and experimental biological data for this compound derivatives?

Methodological Answer:
Discrepancies often arise from oversimplified computational models or unaccounted experimental variables. Mitigation strategies include:

  • Multi-Parameter Validation : Cross-check DFT-predicted HOMO/LUMO energies with cyclic voltammetry data .
  • Solvent Effects : Re-run calculations incorporating solvent models (e.g., PCM) to better approximate in vitro conditions .
  • Proteomic Profiling : Use LC-MS/MS to identify off-target protein interactions that may explain unexpected bioactivity .

Advanced Question: How can researchers identify metabolic pathways and detoxification mechanisms for this compound in biological systems?

Methodological Answer:
Metabolic studies require a combination of in vitro and in vivo approaches:

  • In Vitro Incubation : Expose the compound to liver microsomes or recombinant CYP450 enzymes (e.g., CYP1A2) to identify phase I metabolites .
  • Adduct Detection : Use proteolytic digestion (e.g., trypsin) and LC-MS/MS to characterize serum albumin adducts, as done for PhIP derivatives .
  • Isotope Labeling : Track ¹³C/¹⁵N-labeled compounds in urine or plasma to map excretion pathways .

Advanced Question: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:
While direct toxicity data are limited, analogous chlorinated heterocycles require:

  • Containment : Use fume hoods and glove boxes to avoid inhalation/contact .
  • Waste Management : Neutralize reactive chlorine byproducts with sodium thiosulfate before disposal .
  • Emergency Procedures : Maintain activated charcoal and eye-wash stations for accidental exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.